molecular formula C13H15N3O3S B2572909 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide CAS No. 946250-93-7

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide

Cat. No. B2572909
CAS RN: 946250-93-7
M. Wt: 293.34
InChI Key: SKORMWRHKHKJIR-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide:

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown high antitumor activities. The structural similarity to purine allows these compounds to bind effectively to biological targets, which can be exploited in the design of anticancer drugs . The active methylene group in these derivatives provides a reactive center for further functionalization, potentially leading to new antitumor agents.

Antibacterial Properties

These compounds have demonstrated significant antibacterial properties. Their ability to be modified with new binding sites makes them suitable candidates for developing new antibiotics, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Uses

The anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives make them promising for the treatment of inflammatory diseases. Their chemical structure allows for the optimization of ligand-target interaction, which is crucial for anti-inflammatory drug design .

Enzyme Inhibition

Due to their structural resemblance to nucleotides, these compounds can act as enzyme inhibitors. They can be designed to interfere with the enzymatic processes of pathogens, making them valuable in the study of disease mechanisms and potential treatments .

Drug Discovery

The compound’s unique structure, featuring a thiazolopyrimidine ring system, offers opportunities for diverse applications in drug discovery. It can serve as a scaffold for synthesizing various pharmacologically active molecules.

Catalysis

The reactive centers of thiazolo[3,2-a]pyrimidine derivatives, such as the active methylene group, can be utilized in catalytic processes. This could lead to the development of new catalysts for chemical reactions in pharmaceutical synthesis .

Material Science

The lipophilic properties suggested by the presence of methyl groups at positions 3 and 7 on the thiazolopyrimidine ring could be explored in material science. These properties might influence the compound’s interaction with other materials, potentially leading to new composite materials or coatings.

Analytical Chemistry

Thiazolo[3,2-a]pyrimidine derivatives can be used as analytical reagents due to their reactivity. They could be employed in the development of new diagnostic tests or assays for detecting various biological or chemical substances .

The applications mentioned above are based on the chemical properties and biological activities of thiazolo[3,2-a]pyrimidine derivatives. Further research and development are necessary to fully realize the potential of these compounds in the mentioned fields.

Springer - Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives. S Molecule - N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide.

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-7-6-20-13-14-8(2)10(12(18)16(7)13)15-11(17)9-4-3-5-19-9/h6,9H,3-5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKORMWRHKHKJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide

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